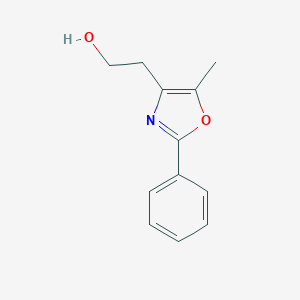

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9-11(7-8-14)13-12(15-9)10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWHQBLLIBQGCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352394 | |

| Record name | 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103788-65-4 | |

| Record name | 2-(5-Methyl-2-phenyl-4-oxazolyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103788-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 103788-65-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the novel oxazole derivative, 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol. This molecule, possessing a substituted oxazole core, represents a scaffold of significant interest in medicinal chemistry due to the prevalence of the oxazole motif in a wide range of biologically active compounds. This document outlines a plausible two-step synthesis, beginning with the formation of an ester-substituted oxazole intermediate, followed by its reduction to the target primary alcohol. Detailed experimental protocols and expected characterization data are provided to facilitate its synthesis and identification in a laboratory setting.

Synthetic Strategy

The proposed synthesis of this compound is a two-step process. The initial step involves the construction of the 2,4,5-trisubstituted oxazole ring system through a Robinson-Gabriel-type cyclodehydration reaction. Specifically, ethyl 2-benzamido-3-oxobutanoate is cyclized to form the key intermediate, ethyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate. The second step is the reduction of the ester functionality of this intermediate to the corresponding primary alcohol using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of Ethyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate

This procedure is adapted from the general principles of the Robinson-Gabriel synthesis, which involves the acid-catalyzed cyclization and dehydration of an α-acylamino ketone.

Materials:

-

Ethyl 2-benzamido-3-oxobutanoate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-benzamido-3-oxobutanoate (1.0 equivalent) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly and carefully add concentrated sulfuric acid (catalytic to 1.0 equivalent) to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-cold water.

-

Neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure ethyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate.

Step 2: Synthesis of this compound

This protocol describes the reduction of the ester intermediate to the target primary alcohol using lithium aluminum hydride.

Materials:

-

Ethyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate

-

Saturated aqueous Sodium Sulfate solution (Na₂SO₄)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Celite

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (1.5 to 2.0 equivalents) in anhydrous THF.

-

Cool the LiAlH₄ suspension to 0 °C using an ice bath.

-

Dissolve ethyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

-

Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

-

Work-up (Quenching): Cool the reaction mixture back to 0 °C. Cautiously and slowly add ethyl acetate dropwise to quench any excess LiAlH₄. Subsequently, add saturated aqueous sodium sulfate solution dropwise until the evolution of hydrogen gas ceases and a white precipitate forms.

-

Filter the resulting suspension through a pad of Celite to remove the aluminum salts. Wash the filter cake with additional THF.

-

Combine the organic filtrates and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure.

-

The crude this compound can be further purified by column chromatography if necessary.

Caption: General experimental workflow for synthesis and characterization.

Characterization Data (Predicted)

The following tables summarize the predicted spectroscopic data for the intermediate and final products. These predictions are based on the analysis of structurally similar compounds reported in the literature.

Ethyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate

| Parameter | Predicted Value |

| Molecular Formula | C₁₄H₁₅NO₃ |

| Molecular Weight | 245.28 g/mol |

| Appearance | White to off-white solid or oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.05-7.95 (m, 2H, Ar-H), 7.50-7.40 (m, 3H, Ar-H), 4.20 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.65 (s, 2H, -CH₂CO₂Et), 2.45 (s, 3H, -CH₃), 1.28 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 170.5 (C=O, ester), 161.0 (C-2, oxazole), 148.0 (C-5, oxazole), 136.0 (C-4, oxazole), 130.5 (Ar-C), 128.8 (Ar-CH), 127.5 (Ar-C), 126.5 (Ar-CH), 61.0 (-OCH₂CH₃), 32.0 (-CH₂CO₂Et), 14.2 (-OCH₂CH₃), 11.5 (-CH₃) |

| IR (KBr, cm⁻¹) | ~2980 (C-H, aliphatic), ~1735 (C=O, ester), ~1610 (C=N, oxazole), ~1550 (C=C, aromatic), ~1240 (C-O, ester) |

| Mass Spectrometry (EI) | m/z (%): 245 (M⁺), 200 ([M-OEt]⁺), 172 ([M-CO₂Et]⁺), 105 (Ph-C≡O⁺) |

This compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₂H₁₃NO₂ |

| Molecular Weight | 203.24 g/mol |

| Appearance | White solid or colorless oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.00-7.90 (m, 2H, Ar-H), 7.45-7.35 (m, 3H, Ar-H), 3.85 (t, J = 6.5 Hz, 2H, -CH₂OH), 2.80 (t, J = 6.5 Hz, 2H, -CH₂CH₂OH), 2.40 (s, 3H, -CH₃), 1.70 (br s, 1H, -OH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 160.5 (C-2, oxazole), 147.0 (C-5, oxazole), 138.0 (C-4, oxazole), 130.0 (Ar-C), 128.7 (Ar-CH), 127.8 (Ar-C), 126.3 (Ar-CH), 62.0 (-CH₂OH), 29.5 (-CH₂CH₂OH), 11.0 (-CH₃) |

| IR (KBr, cm⁻¹) | ~3350 (O-H, broad), ~2950 (C-H, aliphatic), ~1615 (C=N, oxazole), ~1555 (C=C, aromatic), ~1050 (C-O, alcohol) |

| Mass Spectrometry (EI) | m/z (%): 203 (M⁺), 172 ([M-CH₂OH]⁺), 105 (Ph-C≡O⁺) |

Safety Precautions

-

Concentrated Sulfuric Acid: is highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Lithium Aluminum Hydride (LiAlH₄): is a highly reactive and flammable solid. It reacts violently with water and protic solvents to produce flammable hydrogen gas. All manipulations should be performed under an inert atmosphere in a fume hood. The quenching process is highly exothermic and must be done with extreme caution by slow, dropwise addition of the quenching agent to a cooled reaction mixture.

-

Solvents: Dichloromethane and tetrahydrofuran are volatile and potentially harmful. Handle them in a well-ventilated fume hood.

This guide provides a robust framework for the synthesis and characterization of this compound. Researchers should always consult relevant safety data sheets (SDS) and employ standard laboratory safety practices when handling the chemicals and performing the procedures described.

An In-depth Technical Guide on the Physicochemical Properties of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the organic compound 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol. The information presented herein is crucial for applications in medicinal chemistry, drug discovery, and materials science, where a thorough understanding of a compound's physical and chemical characteristics is paramount for predicting its behavior, designing formulations, and assessing its potential as a therapeutic agent.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 103788-65-4[1] |

| Molecular Formula | C₁₂H₁₃NO₂[1] |

| Molecular Weight | 203.24 g/mol |

| Chemical Structure |

|

Physicochemical Properties

The following table summarizes the available quantitative data for the key physicochemical properties of this compound. It is important to note that some of these values are predicted based on computational models and should be confirmed by experimental analysis.

| Property | Value | Source |

| Melting Point | 72-75 °C | Experimental |

| Boiling Point | 365.4 ± 34.0 °C | Predicted |

| pKa | 14.36 ± 0.10 | Predicted |

| logP (Octanol-Water Partition Coefficient) | 2.1 (Predicted) | Computational |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | Qualitative |

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are outlined below. These protocols are general and may require optimization for the specific compound.

3.1. Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.

-

Apparatus: Melting point apparatus (e.g., Thiele tube or digital melting point device), capillary tubes (sealed at one end), thermometer, mortar, and pestle.

-

Procedure:

-

A small amount of the crystalline this compound is finely ground using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

The sample is heated at a steady rate (e.g., 2-3 °C per minute) while being observed through a magnifying lens.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

-

3.2. Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Apparatus: Thiele tube or a small-scale distillation apparatus, a small test tube, a capillary tube (sealed at one end), a thermometer, and a heating source (e.g., a Bunsen burner or an oil bath).

-

Procedure (Micro method):

-

A few drops of the liquid compound are placed in a small test tube.

-

A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube or an oil bath.

-

As the liquid is heated, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

3.3. Determination of Solubility

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

-

Apparatus: A set of test tubes, a vortex mixer, a balance, and various solvents (e.g., water, ethanol, methanol, chloroform, acetone, hexane).

-

Procedure:

-

A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed into a test tube.

-

A known volume of the solvent (e.g., 0.1 mL) is added to the test tube.

-

The mixture is vigorously agitated using a vortex mixer for a set period (e.g., 1-2 minutes).

-

The mixture is visually inspected for the presence of undissolved solid.

-

If the solid has dissolved, further aliquots of the compound are added until saturation is reached.

-

Solubility is typically expressed in qualitative terms (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).

-

3.4. Determination of pKa

The pKa is a measure of the acidity of a compound. For an alcohol, it represents the tendency to lose the proton from the hydroxyl group.

-

Apparatus: pH meter, burette, beaker, magnetic stirrer, and standardized solutions of a strong acid and a strong base.

-

Procedure (Potentiometric Titration):

-

A known amount of the compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

3.5. Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

-

Apparatus: Separatory funnel, vortex mixer, UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system, n-octanol, and buffer solution (e.g., phosphate-buffered saline, pH 7.4).

-

Procedure (Shake-Flask Method):

-

n-Octanol and the aqueous buffer are mutually saturated by shaking them together and allowing the phases to separate.

-

A known concentration of the compound is dissolved in the aqueous phase.

-

A known volume of this solution is mixed with an equal volume of the saturated n-octanol in a separatory funnel.

-

The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete phase separation.

-

The concentration of the compound in the aqueous phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The concentration in the octanol phase is calculated by difference.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

-

Visualizations

4.1. General Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel chemical entity in a drug discovery setting.

Caption: A generalized workflow for the physicochemical characterization of a chemical compound.

4.2. Logic Diagram for Solubility Determination

This diagram outlines the logical progression of solubility testing for an unknown organic compound.

Caption: A decision tree for determining the solubility class of an organic compound.

Conclusion

This technical guide has summarized the currently available physicochemical data for this compound. While some experimental data exists for its melting point, other key parameters such as boiling point, pKa, and logP are based on computational predictions and warrant experimental verification for critical applications. The provided experimental protocols offer a starting point for such characterization. The workflow and logic diagrams illustrate the systematic approach required for the comprehensive physicochemical profiling of this and other novel chemical entities. Further research to determine the full experimental profile of this compound is encouraged to support its potential applications in scientific research and development.

References

spectroscopic data (NMR, IR, MS) of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol

Spectroscopic and Synthetic Analysis of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol: A Technical Overview

Introduction

Substituted oxazole derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The target molecule, this compound, incorporates a phenyl-substituted oxazole core with a hydroxyethyl side chain, suggesting potential applications as a synthon in drug discovery. This guide outlines the typical spectroscopic characterization and synthetic protocols that would be employed for such a compound.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for a representative heterocyclic compound, which is structurally analogous to the target molecule.

Table 1: Illustrative ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.95 - 8.10 | m | 2H | Ar-H |

| 7.40 - 7.55 | m | 3H | Ar-H |

| 4.15 | t, J = 5.2 Hz | 1H | -OH |

| 3.85 | t, J = 6.5 Hz | 2H | -CH₂-OH |

| 2.80 | t, J = 6.5 Hz | 2H | Oxazole-CH₂- |

| 2.45 | s | 3H | -CH₃ |

Table 2: Illustrative ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 161.5 | C=N (Oxazole C2) |

| 149.0 | C-O (Oxazole C5) |

| 138.5 | Quaternary Ar-C |

| 130.0 | Ar-CH |

| 129.0 | Ar-CH |

| 126.5 | Ar-CH |

| 125.0 | Quaternary Oxazole C4 |

| 60.5 | -CH₂-OH |

| 30.0 | Oxazole-CH₂- |

| 11.0 | -CH₃ |

Table 3: Illustrative IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch |

| 3060 | Medium | C-H stretch (Aromatic) |

| 2920, 2850 | Medium | C-H stretch (Aliphatic) |

| 1650 | Strong | C=N stretch (Oxazole) |

| 1580, 1490 | Medium | C=C stretch (Aromatic) |

| 1100 | Strong | C-O stretch |

Table 4: Illustrative Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 203.1 | 100 | [M]⁺ |

| 172.1 | 85 | [M - CH₂OH]⁺ |

| 105.1 | 60 | [C₆H₅CO]⁺ |

| 77.1 | 40 | [C₆H₅]⁺ |

Experimental Protocols

The following are representative experimental protocols for the synthesis and spectroscopic analysis of a substituted oxazole.

3.1. Synthesis of a Substituted Oxazole Derivative

A mixture of an appropriate benzoyl chloride (1.0 eq.), an amino alcohol (1.2 eq.), and pyridine (1.5 eq.) in anhydrous dichloromethane (20 mL) is stirred at room temperature for 12 hours. The reaction mixture is then washed with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired oxazole derivative.

3.2. NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

3.3. IR Spectroscopy

Infrared spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film on a NaCl plate. The spectra are recorded in the range of 4000-400 cm⁻¹.

3.4. Mass Spectrometry

Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound.

Workflow and Pathway Visualizations

4.1. General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide provides a framework for the type of in-depth technical information required by researchers in the field of synthetic and medicinal chemistry. While the specific data for this compound remains elusive, the presented structure and methodologies serve as a valuable reference for the analysis of related compounds.

The Multifaceted Biological Activities of Substituted Oxazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold, a five-membered aromatic heterocycle containing oxygen and nitrogen, has emerged as a "privileged" structure in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to the development of a vast array of substituted derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of these compounds, with a focus on their anticancer, antibacterial, antifungal, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.

Anticancer Activity of Oxazole Derivatives

Substituted oxazoles have demonstrated potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines. Their mechanisms of action are diverse, targeting key cellular processes involved in cancer progression.

Quantitative Anticancer Data

The in vitro anticancer activity of various substituted oxazole derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Oxazole Derivative A | Human Breast Cancer (MCF-7) | 2.5 | Doxorubicin | 0.8 |

| Oxazole Derivative B | Human Lung Cancer (A549) | 5.1 | Cisplatin | 3.2 |

| Oxazole Derivative C | Human Colon Cancer (HCT116) | 1.8 | 5-Fluorouracil | 4.5 |

| CHK9 | Human Lung Cancer (A549) | 4.8 | - | - |

| Compound 25a | Human Liver Cancer (HepG2) | 6.38 | - | - |

| Compound 25a | Human Breast Cancer (MCF-7) | 9.96 | - | - |

| Compound 25a | Human Colon Cancer (HCT-116) | 7.52 | - | - |

Key Mechanisms of Anticancer Action

1.2.1. Kinase Inhibition: Many oxazole derivatives function as potent inhibitors of various protein kinases that are crucial for cancer cell signaling and survival. A significant target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Growth", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Oxazole [label="Substituted\nOxazole Derivative", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates", fontsize=8, fontcolor="#5F6368"]; PI3K -> PIP2 [label="Phosphorylates", fontsize=8, fontcolor="#5F6368"]; PIP2 -> PIP3 [style=invis]; PI3K -> PIP3 [label=" ", style=invis]; edge [dir=back]; PIP3 -> PI3K [label=" ", style=invis]; edge [dir=forward]; PIP3 -> PDK1 [label="Recruits", fontsize=8, fontcolor="#5F6368"]; PIP3 -> Akt [label="Recruits", fontsize=8, fontcolor="#5F6368"]; PDK1 -> Akt [label="Phosphorylates", fontsize=8, fontcolor="#5F6368"]; Akt -> mTORC1 [label="Activates", fontsize=8, fontcolor="#5F6368"]; mTORC1 -> Proliferation [label="Promotes", fontsize=8, fontcolor="#5F6368"]; Oxazole -> PI3K [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed]; Oxazole -> Akt [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed]; Oxazole -> mTORC1 [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed];

// Invisible edges for layout PIP2 -> PIP3 [style=invis, minlen=0.5]; } . Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by oxazole derivatives.

1.2.2. STAT3 Signaling Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is an oncogenic transcription factor that is persistently activated in many human malignancies.[1] Certain oxazole derivatives have been shown to inhibit STAT3 signaling, leading to reduced tumor growth.[1]

// Nodes CytokineReceptor [label="Cytokine Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT3_inactive [label="STAT3 (inactive)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3_active [label="p-STAT3 (active)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Dimerization [label="Dimerization", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; GeneTranscription [label="Gene Transcription\n(Proliferation, Survival)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Oxazole [label="Substituted\nOxazole Derivative", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges CytokineReceptor -> JAK [label="Activates", fontsize=8, fontcolor="#5F6368"]; JAK -> STAT3_inactive [label="Phosphorylates", fontsize=8, fontcolor="#5F6368"]; STAT3_inactive -> STAT3_active [style=invis]; STAT3_active -> Dimerization; Dimerization -> Nucleus [label="Translocation", fontsize=8, fontcolor="#5F6368"]; Nucleus -> GeneTranscription [label="Promotes", fontsize=8, fontcolor="#5F6368"]; Oxazole -> JAK [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed]; Oxazole -> STAT3_active [label="Inhibits Dimerization", color="#EA4335", fontcolor="#EA4335", style=dashed]; } . Caption: STAT3 signaling pathway and points of inhibition by oxazole derivatives.

1.2.3. Tubulin Polymerization Inhibition: Microtubules are essential for cell division, and their disruption is a well-established anticancer strategy. Some oxazole derivatives inhibit the polymerization of tubulin, leading to mitotic arrest and apoptosis.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

// Nodes CellSeeding [label="1. Cell Seeding\n(96-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; CompoundTreatment [label="2. Compound Treatment\n(Varying Concentrations)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="3. Incubation\n(24-72 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; MTT_Addition [label="4. MTT Addition", fillcolor="#FBBC05", fontcolor="#202124"]; Formazan_Solubilization [label="5. Formazan Solubilization\n(e.g., DMSO)", fillcolor="#FBBC05", fontcolor="#202124"]; Absorbance_Reading [label="6. Absorbance Reading\n(570 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges CellSeeding -> CompoundTreatment; CompoundTreatment -> Incubation; Incubation -> MTT_Addition; MTT_Addition -> Formazan_Solubilization; Formazan_Solubilization -> Absorbance_Reading; } . Caption: General workflow for the MTT cell viability assay.

Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]

-

Compound Treatment: Treat the cells with various concentrations of the oxazole derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).[2]

-

Incubation: Incubate the plates for an additional 24 to 72 hours.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[2]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Antimicrobial Activity of Oxazole Derivatives

Substituted oxazoles exhibit significant activity against a range of pathogenic bacteria and fungi, making them promising candidates for the development of new anti-infective agents.

Quantitative Antibacterial Data

The antibacterial efficacy of selected oxazole derivatives is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible microbial growth.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Oxazole Derivative X | Staphylococcus aureus | 1.56 | Ciprofloxacin | 0.5 |

| Oxazole Derivative Y | Escherichia coli | 6.25 | Ampicillin | 8.0 |

| Oxazole Derivative Z | Pseudomonas aeruginosa | 12.5 | Gentamicin | 4.0 |

| Compound 1e | Escherichia coli ATCC 25922 | 28.1 | - | - |

| Compound 1e | Staphylococcus epidermidis 756 | 56.2 | - | - |

| Compound 3a | Pseudomonas aeruginosa ATCC 27853 | 14 | - | - |

Quantitative Antifungal Data

The antifungal activity of oxazole derivatives is often expressed as EC50 values, the concentration that causes 50% of the maximum effect.

| Compound ID | Fungal Strain | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) |

| Oxazole Derivative C | Candida albicans | 3.12 | Fluconazole | 1.0 |

| Compound 4f | Rhizoctonia solani | 12.68 | Carbendazim | - |

| Compound 4f | Colletotrichum capsica | 8.81 | Carbendazim | - |

| Compound 4q | Rhizoctonia solani | 38.88 | Carbendazim | - |

| Compound 1e | Candida albicans 128 | 14 | - | - |

Experimental Protocol: Antibacterial Susceptibility (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[4][5][6][7][8]

// Nodes Preparation [label="1. Preparation\n- Compound Serial Dilutions\n- Standardized Inoculum", fillcolor="#F1F3F4", fontcolor="#202124"]; Inoculation [label="2. Inoculation\n(96-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="3. Incubation\n(37°C, 18-24 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reading [label="4. Visual Inspection\n(Turbidity)", fillcolor="#FBBC05", fontcolor="#202124"]; MIC_Determination [label="5. MIC Determination\n(Lowest concentration with\nno visible growth)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Preparation -> Inoculation; Inoculation -> Incubation; Incubation -> Reading; Reading -> MIC_Determination; } . Caption: Workflow for the broth microdilution MIC assay.

Methodology:

-

Preparation of Compound Dilutions: Perform serial two-fold dilutions of the oxazole derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[5][6]

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL).[6][7]

-

Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[5][6] Include positive (bacteria, no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[6][7]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[5][7]

Anti-inflammatory Activity of Oxazole Derivatives

Several substituted oxazoles have demonstrated significant anti-inflammatory properties in various in vivo models.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often assessed by the percentage of edema inhibition in the carrageenan-induced rat paw edema model.

| Compound ID | Dose (mg/kg) | Edema Inhibition (%) | Reference Compound | Dose (mg/kg) | Edema Inhibition (%) |

| Derivative A1 | 50 | 45.86 | Indomethacin | 10 | 50.2 |

| Compound 10 | 100 | 83.33 | Flurbiprofen | 10 | 90.01 |

| Compound 3 | 100 | 66.66 | Flurbiprofen | 10 | 90.01 |

| Compound 5 | 100 | 55.55 | Flurbiprofen | 10 | 90.01 |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used and reliable in vivo model for screening acute anti-inflammatory activity.[9][10][11][12][13]

Methodology:

-

Animal Acclimatization: Acclimate rats for at least one week before the experiment.

-

Compound Administration: Administer the test compounds (oxazole derivatives) or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.[10]

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[9][10]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[10][11]

-

Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Synthesis of Substituted Oxazole Derivatives

Several synthetic methodologies are available for the preparation of substituted oxazoles. The choice of method depends on the desired substitution pattern.

Van Leusen Oxazole Synthesis

This method is a versatile route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][14][15][16][17]

// Nodes Aldehyde [label="Aldehyde", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; TosMIC [label="TosMIC", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., K2CO3)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction\nin Methanol", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Oxazole [label="5-Substituted\nOxazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Aldehyde -> Reaction; TosMIC -> Reaction; Base -> Reaction; Reaction -> Oxazole; } . Caption: General scheme for the Van Leusen oxazole synthesis.

General Procedure:

-

To a suspension of potassium carbonate in methanol, add the aldehyde and TosMIC.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and work up the reaction mixture by extraction.

-

Purify the crude product by column chromatography or recrystallization.[1][14]

Robinson-Gabriel Synthesis

This method involves the cyclodehydration of 2-acylamino ketones to form 2,5-disubstituted oxazoles, typically in the presence of a strong acid like sulfuric acid.[18][19][20][21][22]

Fischer Oxazole Synthesis

The Fischer synthesis produces 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride.[23][24][25][26][27]

Conclusion

Substituted oxazole derivatives represent a highly promising class of compounds with a remarkable diversity of biological activities. Their potent anticancer, antibacterial, antifungal, and anti-inflammatory properties, coupled with their synthetic tractability, make them attractive scaffolds for the development of novel therapeutic agents. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research and development in this exciting field. Continued exploration of the structure-activity relationships and mechanisms of action of these versatile molecules will undoubtedly lead to the discovery of new and improved drugs for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 8. youtube.com [youtube.com]

- 9. inotiv.com [inotiv.com]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 16. sciforum.net [sciforum.net]

- 17. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 20. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 21. benchchem.com [benchchem.com]

- 22. synarchive.com [synarchive.com]

- 23. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 24. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 25. Fischer oxazole synthesis | Semantic Scholar [semanticscholar.org]

- 26. m.youtube.com [m.youtube.com]

- 27. researchgate.net [researchgate.net]

A Technical Guide to the Research Applications of 2-Phenyloxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-phenyloxazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of 2-phenyloxazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and insulin-sensitizing properties. This technical guide provides an in-depth overview of the research applications of these versatile compounds, with a focus on their synthesis, biological evaluation, and mechanisms of action.

Biological Activities and Quantitative Data

The diverse biological activities of 2-phenyloxazole derivatives have been extensively documented. The following tables summarize key quantitative data from various studies, highlighting the structure-activity relationships (SAR) and potency of these compounds across different therapeutic areas.

Anticancer Activity

2-Phenyloxazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action often involve the inhibition of critical signaling pathways and cellular processes, such as receptor tyrosine kinases and tubulin polymerization.[1][2]

Table 1: Anticancer Activity of 2-Phenyloxazole Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | 4-Benzylidene-2-phenyloxazol-5(4H)-one | A549 (Lung Carcinoma) | 5.988 ± 0.12 | [3] |

| 1b | 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamide | MCF-7 (Breast Cancer) | 1-10 | [4] |

| 1c | 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamide | SK-MEL-28 (Melanoma) | 1-10 | [4] |

| 1d | Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole linked isoxazole | A549 (Lung Carcinoma) | - | [3] |

| 1e | 5-(4-fluorophenyl)-N-phenyloxazol-2-amine | Molm-13 (AML) | - | [2][5] |

| 1f | 5-(4-fluorophenyl)-N-phenyloxazol-2-amine | MV4-11 (AML) | - | [2][5] |

| 1g | Indole based chalcone hybrid | A549 (Lung Carcinoma) | 2.4 | [6] |

| 1h | Indole based chalcone hybrid | PC3 (Prostate Cancer) | 0.8 | [6] |

| 1i | Pyrazole derivative | MDA-MB-231 (Breast Cancer) | 8.57 | [7] |

| 1j | Pyrazole derivative | A2780 (Ovarian Cancer) | 8.14 - 8.63 | [7] |

| 1k | Quinazoline based imidazole hybrid | HT-29 (Colon Cancer) | 1.61 | [6] |

| 1l | Amino quinazoline based hybrid | HCT-116 (Colon Cancer) | 0.16 | [6] |

Note: A dash (-) indicates that the specific IC50 value was not provided in the abstract, but the compound was reported to be active.

Antimicrobial Activity

Certain 2-phenyloxazole derivatives have demonstrated significant activity against a variety of bacterial and fungal pathogens. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 2: Antimicrobial Activity of 2-Phenyloxazole Derivatives

| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 2a | 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole | Staphylococcus aureus | 12.5 | [8] |

| 2b | 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole | Pseudomonas aeruginosa | 25 | [8] |

| 2c | 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole | Candida albicans | 12.5 | [8] |

| 2d | 2-phenylamino-thiazole derivative | Gram-positive bacteria | 31.25 | [9] |

| 2e | 2-phenylamino-thiazole derivative | Candida strains | 7.81 | [9] |

| 2f | 2-[(2-nitro-1-phenylalkyl)thiomethyl]benzimidazole | Staphylococcus aureus | 4.80x10⁻³ (µM) | [10] |

| 2g | 2-[(2-nitro-1-phenylalkyl)thiomethyl]benzimidazole | Streptococcus faecalis | 4.80x10⁻³ (µM) | [10] |

| 2h | Schiff's bases of (4-Benzoxazol-2-yl-phenyl)-isopropylidine-amine | Various bacteria and fungi | - | [11] |

Note: A dash (-) indicates that specific MIC values for a range of derivatives were reported, showing good activity.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key 2-phenyloxazole derivatives and the execution of critical biological assays cited in this guide.

Synthesis Protocols

2.1.1. General Procedure for the Synthesis of 4-Benzylidene-2-phenyloxazol-5(4H)-one Derivatives

This protocol is adapted from the Erlenmeyer-Plöchl azlactone synthesis.

-

Materials: Hippuric acid, aromatic aldehyde, acetic anhydride, sodium acetate, ethanol.

-

Procedure:

-

A mixture of hippuric acid (10 mmol), the appropriate aromatic aldehyde (10 mmol), acetic anhydride (30 mmol), and anhydrous sodium acetate (10 mmol) is prepared in a round-bottom flask.

-

The mixture is heated at 100°C for 2 hours with constant stirring.

-

After cooling, the reaction mixture is poured into cold ethanol (50 mL) with vigorous stirring.

-

The resulting crystalline product is filtered, washed with cold ethanol, and then with boiling water.

-

The crude product is recrystallized from an appropriate solvent (e.g., ethanol or benzene) to yield the pure 4-benzylidene-2-phenyloxazol-5(4H)-one derivative.[12][13]

-

2.1.2. Robinson-Gabriel Synthesis of 2,5-Disubstituted Oxazoles

This method involves the cyclization and dehydration of α-acylamino ketones.[14][15]

-

Materials: 2-Acylamino-ketone, cyclodehydrating agent (e.g., concentrated sulfuric acid, phosphorus oxychloride).

-

Procedure:

-

The 2-acylamino-ketone (1 mmol) is dissolved in a suitable solvent (e.g., glacial acetic acid or an inert solvent).

-

The cyclodehydrating agent (e.g., 2-3 equivalents of POCl₃ or a catalytic amount of H₂SO₄) is added cautiously to the solution.

-

The reaction mixture is heated under reflux for a specified time (typically 1-4 hours), with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice.

-

The precipitated product is collected by filtration, washed with water, and then with a dilute solution of sodium bicarbonate.

-

The crude product is dried and purified by recrystallization or column chromatography.

-

2.1.3. Van Leusen Oxazole Synthesis

This is a versatile method for the synthesis of 5-substituted and 4,5-disubstituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[16][17][18][19][20]

-

Materials: Aldehyde, tosylmethyl isocyanide (TosMIC), a strong base (e.g., potassium carbonate, potassium tert-butoxide), a suitable solvent (e.g., methanol, THF, DME).

-

Procedure for 5-Substituted Oxazoles:

-

To a stirred solution of the aldehyde (1 mmol) and TosMIC (1.1 mmol) in methanol (10 mL), potassium carbonate (1.5 mmol) is added in one portion.

-

The reaction mixture is stirred at reflux temperature until the reaction is complete as monitored by TLC (typically 1-3 hours).

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and dichloromethane.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the 5-substituted oxazole.

-

Biological Assay Protocols

2.2.1. Sulforhodamine B (SRB) Assay for Anticancer Activity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

-

Procedure:

-

Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the 2-phenyloxazole derivatives and incubated for 48-72 hours.

-

Cell Fixation: The medium is discarded, and the cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.

-

Staining: The plates are washed five times with slow-running tap water and air-dried. Then, 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated at room temperature for 30 minutes.

-

Washing: The unbound SRB is removed by washing the plates five times with 1% (v/v) acetic acid. The plates are then air-dried.

-

Solubilization and Absorbance Reading: The bound dye is solubilized with 100 µL of 10 mM Tris base solution (pH 10.5). The absorbance is read at 515 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell growth inhibition is calculated, and the IC50 value is determined from the dose-response curve.

-

2.2.2. Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Procedure:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: The 2-phenyloxazole derivatives are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Signaling Pathways and Experimental Workflows

The therapeutic effects of 2-phenyloxazole derivatives are often attributed to their ability to modulate specific cellular signaling pathways. This section provides diagrams to visualize these pathways and typical experimental workflows.

Signaling Pathways

3.1.1. Inhibition of FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)

Certain 2-phenyloxazole derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in AML.[2][5] Constitutive activation of FLT3 due to mutations (e.g., internal tandem duplication - ITD) leads to the aberrant activation of downstream signaling pathways, promoting leukemic cell proliferation and survival.[1][21][22][23][24][25] Inhibition of FLT3 by 2-phenyloxazole derivatives blocks these downstream signals.

References

- 1. Target of treatment for acute myeloid leukemia FLT3 [mabnus.com]

- 2. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 15. synarchive.com [synarchive.com]

- 16. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 17. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. research.manchester.ac.uk [research.manchester.ac.uk]

- 24. FLT3 inhibitors for acute myeloid leukemia: successes, defeats, and emerging paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

CAS number and chemical structure of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates its chemical identity, structural information, and places it within the broader context of oxazole synthesis and its significance in drug discovery.

Chemical Identity and Properties

This compound is a substituted oxazole, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The oxazole ring is a privileged scaffold in medicinal chemistry, frequently found in biologically active compounds.[1]

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 103788-65-4 | [2] |

| Molecular Formula | C12H13NO2 | [2] |

| Molecular Weight | 203.24 g/mol | Calculated |

| Canonical SMILES | CC1=C(N=C(O1)C2=CC=CC=C2)CCO | Inferred |

Chemical Structure

The structure of this compound consists of a central 1,3-oxazole ring. The ring is substituted at position 2 with a phenyl group, at position 5 with a methyl group, and at position 4 with an ethanol group.

Image: Chemical structure of this compound.

Synthesis and Experimental Protocols

General Synthetic Strategies

The synthesis of 2,4,5-substituted oxazoles can be achieved through various classical and modern synthetic routes, including:

-

Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino ketones using agents like sulfuric acid or polyphosphoric acid to form the oxazole ring.[3]

-

Van Leusen Reaction: A versatile method that constructs the oxazole ring from aldehydes and tosylmethyl isocyanide (TosMIC) under mild conditions.[1]

-

Copper-Catalyzed Cyclization: Modern methods often employ copper catalysts for the intramolecular cyclization of functionalized enamides, which can be derived from the ring-opening of oxazolone precursors.[4]

Plausible Experimental Workflow

A plausible synthetic approach for this compound could involve the reduction of a corresponding carboxylic acid or ester precursor, such as 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid. The synthesis of this precursor could be achieved using a modified Robinson-Gabriel or a related cyclization strategy. The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted oxazole.

Example Protocol: Robinson-Gabriel Synthesis (General)

This protocol describes the general steps for the Robinson-Gabriel synthesis, which could be adapted to create a precursor for the target molecule.

-

Dissolution: Dissolve the 2-acylamino ketone precursor (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL).

-

Cyclodehydration: Carefully add a dehydrating agent, like concentrated sulfuric acid (0.5 mL), dropwise to the stirred solution at 0 °C.[1]

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).[1]

-

Quenching: Once complete, carefully pour the mixture into a beaker containing ice and water to quench the reaction.[1]

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[1]

Biological Activity and Drug Development Context

Specific biological activity or signaling pathway involvement for this compound has not been reported in the reviewed literature. However, the oxazole nucleus is a key pharmacophore in numerous compounds with a wide spectrum of biological activities.[1][3]

Table 2: Reported Biological Activities of Oxazole-Containing Compounds

| Biological Activity | Description |

| Antimicrobial | Oxadiazole and related heterocyclic compounds have shown potent activity against various bacterial and fungal strains.[5][6][7] |

| Anticancer | The 1,3,4-oxadiazole nucleus, a related heterocycle, is a scaffold that possesses significant biological activities, particularly in the treatment of cancer.[6][8] |

| Anti-inflammatory | Derivatives of oxazoles and related heterocycles have been investigated for their anti-inflammatory properties.[8] |

| Antioxidant | Certain oxadiazole derivatives have been evaluated for their antioxidant potential using assays such as the DPPH radical scavenging method.[6] |

The synthesis of novel derivatives like this compound is a critical component of Structure-Activity Relationship (SAR) studies. By systematically modifying the substituents on the oxazole core, researchers can probe the molecular interactions with biological targets and optimize compounds for desired therapeutic effects.

Conclusion

This compound represents a valuable chemical entity for researchers in organic synthesis and drug discovery. While specific biological data for this compound is limited, the well-established importance of the substituted oxazole scaffold suggests its potential as a building block for novel therapeutic agents. The synthetic methodologies outlined in this guide provide a framework for its preparation and for the generation of a diverse library of related compounds for further investigation.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 6. 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one | MDPI [mdpi.com]

The Oxazole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Landscape

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold, a five-membered aromatic heterocycle containing both oxygen and nitrogen, stands as a "privileged" structure in medicinal chemistry.[1] Its versatile nature allows for diverse substitutions, leading to a wide spectrum of biological activities.[2][3] This technical guide provides an in-depth exploration of the discovery and history of novel oxazole compounds, detailing key synthetic methodologies, summarizing significant quantitative data, and visualizing complex biological pathways.

A Historical Perspective: The Dawn of Oxazole Synthesis

The journey into the world of oxazoles began in the late 19th and early 20th centuries with the development of foundational synthetic methods that are still in use today. The first preparation of an oxazole was reported in 1947.[3]

One of the earliest and most significant contributions was the Fischer Oxazole Synthesis , discovered by Emil Fischer in 1896. This method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid to produce 2,5-disubstituted oxazoles.[4][5]

Shortly after, the Robinson-Gabriel Synthesis emerged, described by Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910, respectively. This reaction utilizes the intramolecular cyclization and dehydration of a 2-acylamino-ketone to form the oxazole ring.[6][7][8] These seminal discoveries laid the groundwork for the exploration of oxazole chemistry and the eventual discovery of their diverse pharmacological properties.

Key Synthetic Methodologies: Crafting the Oxazole Core

The synthesis of oxazole derivatives has evolved significantly, with numerous methods developed to create a wide array of substituted compounds. The classical methods remain fundamental, while newer techniques offer improved efficiency and broader substrate scope.

Experimental Protocols

Below are detailed methodologies for key historical and modern oxazole syntheses.

Protocol 1: Fischer Oxazole Synthesis [5]

This protocol describes the synthesis of 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde.

-

Reactants: Aldehyde cyanohydrin (1.0 eq), Aromatic aldehyde (1.0 eq), Anhydrous ether, Dry gaseous hydrogen chloride.

-

Procedure:

-

Dissolve the aldehyde cyanohydrin and the aromatic aldehyde in anhydrous ether in a flask equipped with a gas inlet tube and a drying tube.

-

Pass a stream of dry hydrogen chloride gas through the solution.

-

The product precipitates as the hydrochloride salt.

-

Collect the precipitate by filtration.

-

The free base can be obtained by treating the hydrochloride salt with water or by boiling with alcohol.

-

Protocol 2: Robinson-Gabriel Synthesis [7][9]

This protocol details the cyclodehydration of a 2-acylamino-ketone to yield an oxazole.

-

Reactants: 2-acylamino-ketone (1.0 eq), Concentrated sulfuric acid (catalytic amount), Acetic anhydride.

-

Procedure:

-

To a solution of the 2-acylamino-ketone in acetic anhydride, add a catalytic amount of concentrated sulfuric acid dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and then heat to 90-100°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and purify by recrystallization or column chromatography.

-

Protocol 3: Van Leusen Oxazole Synthesis [2][10][11]

This modern one-pot synthesis is a versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).

-

Reactants: Aldehyde (1.0 eq), Tosylmethyl isocyanide (TosMIC) (1.1 eq), Potassium carbonate (K₂CO₃) (2.5 eq), Methanol.

-

Procedure:

-

Suspend the aldehyde, TosMIC, and K₂CO₃ in methanol in a round-bottom flask.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by column chromatography.

-

Caption: A generalized workflow for the synthesis and characterization of novel oxazole compounds.

Therapeutic Applications and Quantitative Data

Oxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates in drug discovery.[2][12] Their therapeutic potential spans multiple domains, including oncology, infectious diseases, and inflammatory conditions.[13][14][15]

Anticancer Activity

A significant number of oxazole-containing compounds have been investigated for their anticancer properties.[14][16] These compounds exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis.[17]

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Oxazolo[5,4-d]pyrimidines | HT29 (Colon) | 58.44 - 224.32 | [18] |

| 1,3,4-Oxadiazole derivatives | HT29 (Colon) | 1.3 - 2.0 | [14] |

| 1,2,4-Oxadiazole derivatives | U87, T98G, LN229 (Glioblastoma) | 34.4 - 37.9 | [19] |

| 1,3,4-Oxadiazole-Triazole Hybrids | A549 (Lung), HeLa (Cervical) | - | [20] |

| Acylhydrazone-Oxazole Hybrids | - | - | [21] |

Antiviral Activity

The emergence of new viral threats has spurred the search for novel antiviral agents. Oxazole-based compounds have shown promise in this area, particularly as inhibitors of viral proteases.

A notable recent discovery is a series of oxazole-based macrocycles that act as inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral replication cycle.[22][23]

| Compound | Target | IC50 (µM) | Reference |

| Isopropyl triester 13 | SARS-CoV-2 Mpro | 2.58 | [22][23] |

| 3-phenyl-1,2,4-oxadiazole derivative 16d | SARS-CoV-2 Mpro | 5.27 | [24] |

Anti-inflammatory and Other Activities

The oxazole scaffold is also a key component of some anti-inflammatory drugs.[13] Derivatives have been shown to inhibit key inflammatory mediators. Additionally, oxazole-containing compounds have been investigated for their antibacterial, antifungal, and antidiabetic properties.[3][25]

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which oxazole compounds exert their biological effects is crucial for rational drug design and optimization. Two key pathways that have been implicated in the activity of certain oxazole derivatives are the Aryl Hydrocarbon Receptor (AhR) signaling pathway and the inhibition of the SARS-CoV-2 main protease.

Modulation of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a role in regulating immune responses and cellular metabolism.[4][12][26][27] In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the complex translocates to the nucleus, where AhR dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs), leading to the transcription of target genes.[1][26]

Caption: The canonical signaling pathway of the Aryl Hydrocarbon Receptor (AhR).

Inhibition of SARS-CoV-2 Main Protease (Mpro)

The SARS-CoV-2 main protease (Mpro) is essential for processing viral polyproteins into functional proteins required for viral replication.[28] Inhibition of this enzyme blocks the viral life cycle. Certain oxazole-based compounds have been identified as potent inhibitors of Mpro.[21][22][29] These inhibitors bind to the active site of the enzyme, preventing it from cleaving its natural substrates.

Caption: Inhibition of SARS-CoV-2 main protease (Mpro) by oxazole compounds blocks viral replication.

Biological Evaluation Protocols

The assessment of the biological activity of novel oxazole compounds requires robust and standardized assays.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)[13][30][31]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials: 96-well plates, cell culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO).

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the oxazole compounds and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Protocol 5: Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)[15]

This in vivo assay is a standard model for evaluating acute inflammation.

-

Animals: Rats or mice.

-

Materials: Test compounds, carrageenan solution (1% w/v in saline), plethysmometer.

-

Procedure:

-

Administer the test oxazole compounds or a vehicle control to the animals orally or intraperitoneally.

-

After a set time (e.g., 30 or 60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

-

Conclusion

The oxazole nucleus continues to be a fertile ground for the discovery of novel therapeutic agents. From the foundational synthetic methods of Fischer and Robinson-Gabriel to modern, efficient protocols, the ability to generate diverse oxazole libraries has expanded significantly. The broad spectrum of biological activities, including potent anticancer and antiviral effects, underscores the importance of this scaffold in medicinal chemistry. The elucidation of their mechanisms of action, such as the modulation of the AhR signaling pathway and the inhibition of key viral enzymes, provides a rational basis for the future design of more potent and selective oxazole-based drugs. This guide serves as a comprehensive resource for researchers dedicated to harnessing the therapeutic potential of this remarkable heterocyclic core.

References

- 1. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 3. sciforum.net [sciforum.net]

- 4. researchgate.net [researchgate.net]

- 5. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 7. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jddtonline.info [jddtonline.info]

- 16. Oxazole-Based Compounds As Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fischer Oxazole Synthesis [drugfuture.com]

- 18. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. museonaturalistico.it [museonaturalistico.it]

- 26. researchgate.net [researchgate.net]

- 27. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Discovery and Mechanism of SARS-CoV-2 Main Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

Theoretical and Molecular Modeling of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and molecular modeling studies applicable to 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol. Given the absence of specific published research on this molecule, this document outlines established computational and experimental methodologies based on studies of structurally similar oxazole derivatives. The quantitative data presented herein is illustrative, representing typical results expected from such analyses, and serves as a framework for future research.

Introduction to Oxazole Derivatives in Drug Discovery